molecular formula C17H17N3O3S B3939994 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3939994
M. Wt: 343.4 g/mol
InChI Key: LVTNPHPBKZDJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide, also known as AG490, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. AG490 is a potent inhibitor of Janus kinase 2 (JAK2), a crucial enzyme involved in numerous cellular processes, including cellular proliferation, differentiation, and immune response.

Mechanism of Action

4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide inhibits JAK2 by binding to its ATP-binding site, preventing its activation and subsequent downstream signaling. JAK2 is a crucial enzyme involved in the JAK-STAT signaling pathway, which regulates cellular proliferation, differentiation, and immune response. By inhibiting JAK2, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide can disrupt this pathway, leading to decreased cell proliferation and immune response.
Biochemical and Physiological Effects:
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects, including decreased cell proliferation, induction of apoptosis, and decreased production of pro-inflammatory cytokines. Additionally, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have anti-angiogenic effects, preventing the formation of new blood vessels, which is crucial for tumor growth.

Advantages and Limitations for Lab Experiments

4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide's ability to inhibit JAK2 makes it a valuable tool for studying the JAK-STAT signaling pathway and its role in various diseases. However, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide's potency and specificity for JAK2 can also be a limitation, as it may not be suitable for studying other JAK family members. Additionally, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide's solubility in aqueous solutions can be a challenge, requiring the use of organic solvents for in vitro experiments.

Future Directions

For 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide research include further studies on its potential therapeutic benefits in various diseases, including cancer and inflammation. Additionally, there is a need for the development of more potent and selective JAK2 inhibitors to overcome the limitations of 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide. Finally, the use of 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide in combination with other drugs or therapies should be explored to enhance its therapeutic efficacy.
In conclusion, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. Its ability to inhibit JAK2 makes it a promising drug candidate for the treatment of JAK2-driven cancers and inflammatory diseases. Further research on 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide's potential therapeutic benefits and the development of more potent and selective JAK2 inhibitors are needed to fully realize its therapeutic potential.

Scientific Research Applications

4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, inflammation, and autoimmune disorders. 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide's ability to inhibit JAK2 makes it a promising drug candidate for the treatment of JAK2-driven cancers, such as leukemia and myeloproliferative neoplasms. Furthermore, 4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-11(2)12-7-9-13(10-8-12)16(21)19-17(24)18-14-5-3-4-6-15(14)20(22)23/h3-11H,1-2H3,(H2,18,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTNPHPBKZDJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide
Reactant of Route 6
4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.